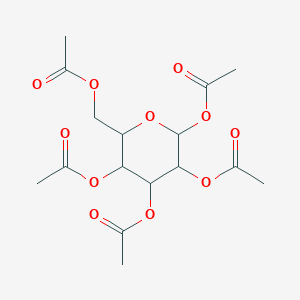
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol N-β-D-Glucuronide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol N-β-D-Glucuronide is a derivative of a nitrosamine compound. Nitrosamines are a class of chemical compounds that are known for their carcinogenic properties. This particular compound is a glucuronide conjugate, which means it is a product of the body’s process to make substances more water-soluble for excretion.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol N-β-D-Glucuronide typically involves the glucuronidation of 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol. This process can be catalyzed by enzymes such as UDP-glucuronosyltransferases (UGTs) in the liver. The reaction conditions often include the presence of UDP-glucuronic acid as a co-substrate.
Industrial Production Methods
Industrial production of this compound would likely involve biotechnological methods, utilizing microbial or enzymatic systems to achieve the glucuronidation process efficiently. This approach ensures high yield and purity of the product.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of more reactive intermediates.
Reduction: Reduction reactions may convert the nitroso group to an amine group.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridyl ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Hydroxide ions, amines.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce amine derivatives.
科学研究应用
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol N-β-D-Glucuronide is primarily studied in the context of its role as a biomarker for exposure to tobacco-specific nitrosamines. It is used in:
Chemistry: Studying the metabolic pathways of nitrosamines.
Biology: Investigating the detoxification processes in the body.
Medicine: Assessing the risk of cancer in individuals exposed to tobacco smoke.
Industry: Monitoring and controlling the levels of nitrosamines in consumer products.
作用机制
The compound exerts its effects through its role as a detoxification product. The glucuronidation process makes the parent nitrosamine more water-soluble, facilitating its excretion from the body. This process involves the enzyme UDP-glucuronosyltransferase, which transfers glucuronic acid to the nitrosamine.
相似化合物的比较
Similar Compounds
- N-Nitrosodimethylamine (NDMA)
- N-Nitrosopyrrolidine (NPYR)
- N-Nitrosodiethylamine (NDEA)
Uniqueness
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol N-β-D-Glucuronide is unique due to its specific structure and its role as a detoxification product. Unlike other nitrosamines, it is a glucuronide conjugate, which highlights its importance in the body’s metabolic processes.
属性
CAS 编号 |
350508-29-1 |
|---|---|
分子式 |
C16H23N3O8 |
分子量 |
385.37 g/mol |
IUPAC 名称 |
3,4,5-trihydroxy-6-[3-[1-hydroxy-4-[methyl(nitroso)amino]butyl]pyridin-1-ium-1-yl]oxane-2-carboxylate |
InChI |
InChI=1S/C16H23N3O8/c1-18(17-26)6-3-5-10(20)9-4-2-7-19(8-9)15-13(23)11(21)12(22)14(27-15)16(24)25/h2,4,7-8,10-15,20-23H,3,5-6H2,1H3 |
InChI 键 |
VSVYJUYJFLYYSI-UHFFFAOYSA-N |
规范 SMILES |
CN(CCCC(C1=C[N+](=CC=C1)C2C(C(C(C(O2)C(=O)[O-])O)O)O)O)N=O |
同义词 |
1-β-D-Glucopyranuronosyl-3-[1-hydroxy-4-(methylnitrosoamino)butyl]pyridinium Inner Salt; NNAL-N-β-D-Glucuronide; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


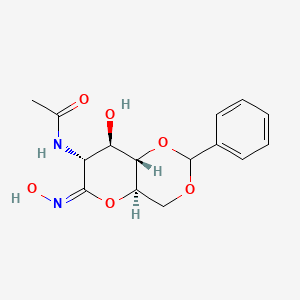
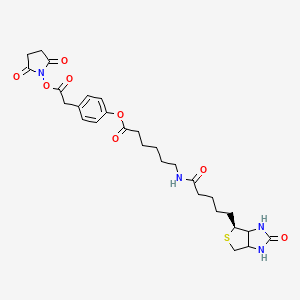
![N-[(2S)-1,3-dihydroxyhept-4-en-2-yl]butanamide](/img/structure/B1139826.png)
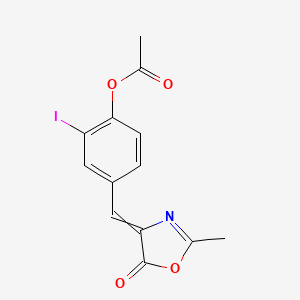
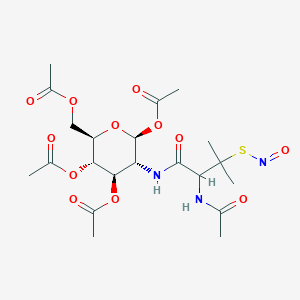


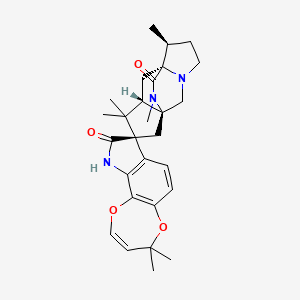

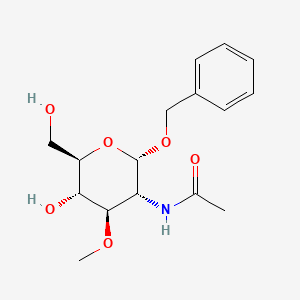
![(-)-(2Z,5S,6E)-5-{[tert-Butyl(dimethyl)silyl]oxy}-2,6-dimethyl-7-(2-methyl-1,3-thiazol-4-yl)hepta-2,6-dien-1-ol](/img/structure/B1139840.png)
![4-[(1E,3S,5Z,8R/S,10S)-3,11-Bis-{[tert-butyl(dimethyl)silyl]oxy}-2,6,10-trimethyl-8-(phenylsulfonyl)undeca-1,5-dienyl]-2-methyl-1,3-thiazole](/img/structure/B1139841.png)
